3-(Cyclohexylmethyl)-2-isopropoxyphenol
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Overview
Description
3-(Cyclohexylmethyl)-2-isopropoxyphenol is an organic compound characterized by a phenolic structure substituted with a cyclohexylmethyl group and an isopropoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Cyclohexylmethyl)-2-isopropoxyphenol typically involves the alkylation of 2-isopropoxyphenol with cyclohexylmethyl halides under basic conditions. The reaction can be carried out using a strong base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is usually conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts can be employed to facilitate the reaction and reduce the reaction time. The use of automated systems and reactors ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(Cyclohexylmethyl)-2-isopropoxyphenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding hydroxy derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenolic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃) under acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic reagents like halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.
Major Products
Oxidation: Quinones and other oxidized phenolic derivatives.
Reduction: Hydroxy derivatives.
Substitution: Halogenated or nitrated phenolic compounds.
Scientific Research Applications
3-(Cyclohexylmethyl)-2-isopropoxyphenol has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs and pharmaceuticals.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(Cyclohexylmethyl)-2-isopropoxyphenol involves its interaction with specific molecular targets and pathways. The phenolic group can participate in hydrogen bonding and electron transfer reactions, influencing various biochemical processes. The cyclohexylmethyl and isopropoxy groups contribute to the compound’s lipophilicity, affecting its cellular uptake and distribution.
Comparison with Similar Compounds
Similar Compounds
- 3-(Cyclohexylmethyl)-2-methoxyphenol
- 3-(Cyclohexylmethyl)-2-ethoxyphenol
- 3-(Cyclohexylmethyl)-2-propoxyphenol
Uniqueness
3-(Cyclohexylmethyl)-2-isopropoxyphenol is unique due to the specific combination of its substituents, which confer distinct chemical and physical properties. The isopropoxy group provides steric hindrance and influences the compound’s reactivity, while the cyclohexylmethyl group enhances its hydrophobicity and stability.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C16H24O2 |
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Molecular Weight |
248.36 g/mol |
IUPAC Name |
3-(cyclohexylmethyl)-2-propan-2-yloxyphenol |
InChI |
InChI=1S/C16H24O2/c1-12(2)18-16-14(9-6-10-15(16)17)11-13-7-4-3-5-8-13/h6,9-10,12-13,17H,3-5,7-8,11H2,1-2H3 |
InChI Key |
PIJQSFSAVTUKQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1O)CC2CCCCC2 |
Origin of Product |
United States |
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